An In-Depth Technical Guide to 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5)
An In-Depth Technical Guide to 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5), a deuterated triglyceride of significant utility in the field of lipidomics and metabolic research. This document details its core properties, applications as an internal standard in mass spectrometry, and provides detailed experimental protocols for its use. Furthermore, it explores its relevance in studying triglyceride metabolism and associated signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled compound in their studies.
Introduction
1,3-dipalmitoyl-2-stearoyl-glycerol-d5, denoted as 16:0-18:0-16:0 TG-d5, is a synthetic, stable isotope-labeled triglyceride. It is structurally identical to its endogenous counterpart, 1,3-dipalmitoyl-2-stearoyl-glycerol, with the exception of five deuterium atoms incorporated into the glycerol backbone. This seemingly subtle modification provides a distinct mass shift, rendering it an invaluable tool for quantitative analysis in mass spectrometry-based lipidomics.
The primary application of 16:0-18:0-16:0 TG-d5 is as an internal standard for the accurate quantification of triglycerides in complex biological matrices.[1] Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variations in these processes.[2] This guide will delve into the practical aspects of its application, from sample preparation to data analysis, and explore its potential as a tracer in metabolic studies.
Physicochemical Properties and Quantitative Data
A thorough understanding of the physical and chemical characteristics of 16:0-18:0-16:0 TG-d5 is crucial for its effective application. The key quantitative data for both the deuterated standard and its non-deuterated analog are summarized in the tables below.
Table 1: General Properties
| Property | 1,3-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG) | 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5) |
| Synonyms | TG(16:0/18:0/16:0), 1,3-Dipalmitin-2-stearin | TG(16:0/18:0/16:0)-d5, 1,3-Di(hexadecanoyl)-2-octadecanoyl-glycerol-d5 |
| Molecular Formula | C₅₃H₁₀₂O₆ | C₅₃H₉₇D₅O₆ |
| Molecular Weight | 835.4 g/mol [3] | ~840.4 g/mol |
| Physical State | Solid | Solid |
| Solubility | Soluble in DMF (~10 mg/ml)[3] | Soluble in organic solvents like chloroform and methanol |
Table 2: Mass Spectrometry Data
| Parameter | 1,3-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG) | 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5) |
| Precursor Ion ([M+NH₄]⁺) | m/z 852.8 | m/z 857.8 |
| Precursor Ion ([M+Na]⁺) | m/z 858.8 | m/z 863.8 |
| Product Ion (Neutral Loss of Palmitic Acid) | m/z 596.5 | m/z 601.5 |
| Product Ion (Neutral Loss of Stearic Acid) | m/z 568.5 | m/z 573.5 |
Note: Exact m/z values may vary slightly depending on the instrument and ionization conditions.
Synthesis of 16:0-18:0-16:0 TG-d5
The synthesis of deuterated triglycerides like 16:0-18:0-16:0 TG-d5 is a multi-step process that can be achieved through both chemical and enzymatic methods. A general workflow for the enzymatic synthesis is outlined below.
Enzymatic Synthesis Protocol
This method utilizes lipases for their high specificity, which allows for controlled esterification of the deuterated glycerol backbone.
Materials:
-
Glycerol-d5
-
Palmitic acid (16:0)
-
Stearic acid (18:0)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for chemical esterification steps (if needed)
Procedure:
-
Synthesis of 1,3-dipalmitoyl-glycerol-d5:
-
React glycerol-d5 with two equivalents of palmitic acid in the presence of an immobilized 1,3-specific lipase in an anhydrous organic solvent. The reaction is typically carried out under vacuum to remove water produced during esterification, driving the reaction to completion.
-
Alternatively, a chemical approach can be used by protecting the sn-2 hydroxyl group of glycerol-d5, followed by esterification of the sn-1 and sn-3 positions with palmitoyl chloride, and subsequent deprotection.
-
-
Esterification of the sn-2 Position:
-
The resulting 1,3-dipalmitoyl-glycerol-d5 is then esterified with stearic acid at the sn-2 position. This can be achieved using a non-specific lipase or through a chemical reaction using DCC and DMAP as coupling agents.
-
-
Purification:
-
The final product, 16:0-18:0-16:0 TG-d5, is purified from the reaction mixture using column chromatography on silica gel.
-
DOT Script for Synthesis Workflow:
Caption: Enzymatic synthesis workflow for 16:0-18:0-16:0 TG-d5.
Experimental Protocols for Quantitative Analysis
The primary application of 16:0-18:0-16:0 TG-d5 is as an internal standard for the quantification of triglycerides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Lipid Extraction from Plasma
A robust and reproducible lipid extraction method is critical for accurate quantification. The following is a widely used protocol for plasma lipid extraction.
Materials:
-
Human plasma
-
16:0-18:0-16:0 TG-d5 internal standard solution (in a suitable organic solvent)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking with Internal Standard: To a known volume of plasma (e.g., 100 µL), add a precise amount of the 16:0-18:0-16:0 TG-d5 internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add deionized water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
-
Collection of Lipid Extract: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).
DOT Script for Sample Preparation Workflow:
Caption: Workflow for the extraction of lipids from plasma samples.
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for triglyceride analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and the deuterated internal standard. The primary fragmentation pathway for triglycerides is the neutral loss of a fatty acid.
Table 3: Exemplary MRM Transitions for TG(16:0/18:0/16:0) and its d5-Isotopologue
| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Description |
| TG(16:0/18:0/16:0) | 852.8 | 596.5 | Neutral loss of Palmitic Acid |
| TG(16:0/18:0/16:0) | 852.8 | 568.5 | Neutral loss of Stearic Acid |
| TG(16:0/18:0/16:0)-d5 | 857.8 | 601.5 | Neutral loss of Palmitic Acid |
| TG(16:0/18:0/16:0)-d5 | 857.8 | 573.5 | Neutral loss of Stearic Acid |
Application in Metabolic Research: Tracing Triglyceride Metabolism
Stable isotope-labeled triglycerides, such as 16:0-18:0-16:0 TG-d5, can be used as tracers to study the dynamics of triglyceride metabolism in vivo. By administering the deuterated triglyceride and monitoring its fate over time, researchers can gain insights into processes like lipolysis, fatty acid uptake by tissues, and resequestration into triglyceride pools.
Triglyceride Metabolism Pathway
The central role of triglycerides in energy storage and transport is governed by a complex network of metabolic pathways. The diagram below illustrates the key steps in triglyceride synthesis (lipogenesis) and breakdown (lipolysis).
DOT Script for Triglyceride Metabolism Pathway:
Caption: Simplified pathway of triglyceride synthesis and lipolysis.
By introducing 16:0-18:0-16:0 TG-d5 as a tracer, researchers can follow the labeled glycerol backbone and fatty acids as they are incorporated into and released from various lipid pools. This allows for the calculation of metabolic flux rates, providing a dynamic view of lipid metabolism that is not attainable with static concentration measurements alone.
Conclusion
1,3-dipalmitoyl-2-stearoyl-glycerol-d5 is a powerful tool for researchers in lipidomics and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative triglyceride analysis by LC-MS/MS. Furthermore, its application as a stable isotope tracer opens up avenues for investigating the intricate dynamics of triglyceride metabolism. This technical guide has provided a comprehensive overview of its properties, synthesis, and experimental applications, with the aim of facilitating its effective use in scientific research.
